5-甲基-2,2'-联吡啶

描述

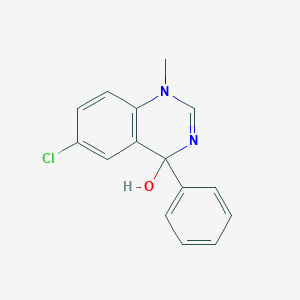

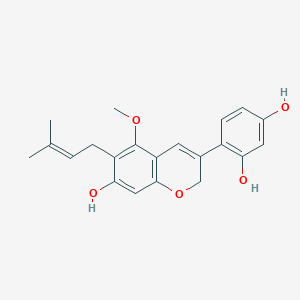

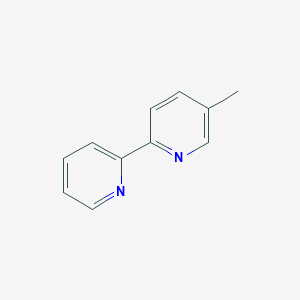

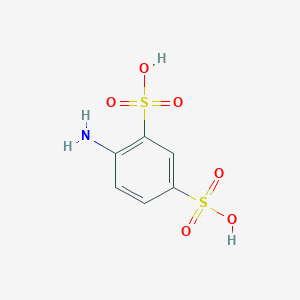

5-Methyl-2,2’-bipyridine is a chemical compound with the CAS Number: 56100-20-0 . It has a molecular weight of 170.21 . It is a colorless to light yellow powder or crystal . This compound is used as an intermediate in the synthesis of genetic incorporation of metal-ion chelating amino acids into proteins as a biophysical probe .

Synthesis Analysis

The synthesis of 5-Methyl-2,2’-bipyridine involves a Negishi cross-coupling strategy . The process involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The reaction between 2-BrPy and 2-Br-6-(C3H5O2)-Py gave a mixture of 2,2’-bipyridine, 6-(1,3-dioxolan-2-yl)-2,2’-bipyridine, and 6,6’-di(1,3-dioxolan-2-yl)-2,2’-bipyridine .

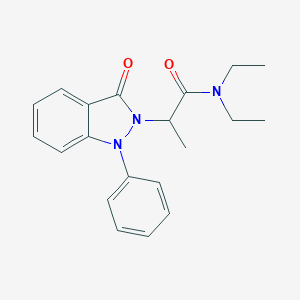

Molecular Structure Analysis

The InChI code for 5-Methyl-2,2’-bipyridine is 1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 .

Chemical Reactions Analysis

Bipyridinium salts, which include 5-Methyl-2,2’-bipyridine, are popular due to their perspective applications in redox flow batteries . The electrochemical behavior of these compounds depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .

Physical And Chemical Properties Analysis

5-Methyl-2,2’-bipyridine is a colorless to light yellow powder or crystal .

科学研究应用

Organic Synthesis

5-Methyl-2,2’-bipyridine and its derivatives are widely used as intermediates in organic synthesis . They are starting materials or precursors for a variety of valuable substances .

Pharmaceuticals

In the pharmaceutical industry, 5-Methyl-2,2’-bipyridine is used as an intermediate . It plays a crucial role in the synthesis of biologically active molecules .

Catalysts

5-Methyl-2,2’-bipyridine is extensively used as ligands in transition-metal catalysis . Their strong coordination with metal centers makes them ideal for this application .

Photosensitizers

This compound is also used as a photosensitizer . Photosensitizers are substances that promote photochemical reactions when exposed to light.

Viologens

Viologens are a family of compounds known for their good electrochemical properties . 5-Methyl-2,2’-bipyridine can be used as a precursor for the preparation of viologens .

Supramolecular Structures

5-Methyl-2,2’-bipyridine and its derivatives are used in the creation of supramolecular structures . These structures have interesting properties and are used in various applications .

Dyestuffs and Agrochemicals

5-Methyl-2,2’-bipyridine is used as a raw material in the synthesis of dyestuffs and agrochemicals .

Material Chemistry

In the field of material chemistry, bipyridines are used as fundamental components . They have an impact in many fields including catalysis and material chemistry .

安全和危害

未来方向

Bipyridines and their derivatives, including 5-Methyl-2,2’-bipyridine, are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .

属性

IUPAC Name |

5-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECLRDWVJRSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454199 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,2'-bipyridine | |

CAS RN |

56100-20-0 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the molecular formula and weight of 5-Methyl-2,2'-bipyridine?

A1: 5-Methyl-2,2'-bipyridine has the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol.

Q2: What spectroscopic data is available for 5-Methyl-2,2'-bipyridine?

A2: Various spectroscopic techniques have been used to characterize 5-Methyl-2,2'-bipyridine and its complexes. These include:

- NMR Spectroscopy: 1H and 13C NMR provide information about the structure and environment of the molecule. For example, studies have shown unusually large coupling constants between specific protons in ruthenium(II) complexes of 5-Methyl-2,2'-bipyridine. []

- UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule and its metal complexes. Characteristic absorption bands, including weak d–d transitions and strong metal-to-ligand charge-transfer (MLCT) absorptions, have been observed. []

- Resonance Raman Spectroscopy: This technique provides information about the vibrational modes of the molecule, particularly in the excited state. It has been used to study the charge distribution in ruthenium(II) complexes of 5-Methyl-2,2'-bipyridine. []

Q3: How does 5-Methyl-2,2'-bipyridine interact with metal ions?

A3: 5-Methyl-2,2'-bipyridine acts as a bidentate ligand, meaning it can coordinate to a metal ion through its two nitrogen atoms. This forms a chelate complex. The methyl group in the 5-position introduces steric hindrance, which can influence the geometry and stability of the resulting complexes. [, , , ]

Q4: How does the methyl substituent in 5-Methyl-2,2'-bipyridine affect its coordination chemistry compared to unsubstituted 2,2'-bipyridine?

A4: The methyl group in the 5-position introduces steric hindrance, influencing the stability and geometry of metal complexes. Studies comparing 5-methyl-2,2’-bipyridine with 6-methyl and unsubstituted 2,2’-bipyridine in platinum(II) complexes revealed the 5-methyl substituent's impact on the stability of intermediate adducts during rollover C–H bond activation. [] Furthermore, increasing steric bulk in a series of 5-alkyl-2,2′-bipyridine ligands impacted the relative yields of meridional and facial isomers in their ruthenium(II) complexes. []

Q5: What are the catalytic applications of 5-Methyl-2,2'-bipyridine complexes?

A5: Metal complexes containing 5-Methyl-2,2'-bipyridine have been investigated for their catalytic activity in various reactions:

- Photocatalysis: Ruthenium(II) complexes incorporating 5-Methyl-2,2'-bipyridine derivatives have demonstrated photocatalytic activity in CO2 reduction reactions. These complexes, when incorporated into metal-organic frameworks (MOFs), exhibit enhanced activity and selectivity under visible light irradiation, making them promising candidates for artificial photosynthesis. [, ]

- Oxidation Reactions: Ruthenium complexes immobilized within core-cross-linked micelles have shown efficient photocatalytic activity in the oxidation of sulfides. []

Q6: How does the structure of 5-Methyl-2,2'-bipyridine relate to its activity in metal complexes?

A6: The structure of 5-Methyl-2,2'-bipyridine influences its activity in metal complexes through both electronic and steric effects.

Q7: How can 5-Methyl-2,2'-bipyridine be used in the construction of organized molecular assemblies?

A7: 5-Methyl-2,2'-bipyridine can be used as a building block for the construction of supramolecular assemblies. For instance, researchers have successfully incorporated a ruthenium(II) complex containing 5-methyl-2,2'-bipyridine and 2,2'-bipyrazine into the supercage network of Y-zeolite. This resulted in the formation of a dyad structure within the zeolite framework, demonstrating the potential for creating organized molecular systems with controlled spatial arrangements. []

Q8: Have there been any computational studies on 5-Methyl-2,2'-bipyridine and its complexes?

A8: Yes, computational chemistry methods, such as Density Functional Theory (DFT), have been employed to study 5-Methyl-2,2'-bipyridine and its metal complexes. These studies provide insights into:* Electronic Structure: DFT calculations can elucidate the electronic distribution within the molecule and its complexes, helping to understand their reactivity and spectroscopic properties. []* Reaction Mechanisms: Computational methods can be used to model reaction pathways and intermediates in catalytic reactions involving 5-Methyl-2,2'-bipyridine complexes, leading to a deeper understanding of the catalytic cycle.

Q9: What is known about the stability of 5-Methyl-2,2'-bipyridine and its complexes?

A9: The stability of 5-Methyl-2,2'-bipyridine complexes can vary depending on the metal ion and other ligands present.

- Solvent Effects: Some complexes exhibit different stabilities in various solvents. For example, a study on a tris(bipyridyl)iron(II) complex containing a 5-methyl-2,2'-bipyridine moiety showed reduced stability to base compared to the parent [Fe(bipy)3]2+ complex. []

- Electrochemical Behaviour: Electrochemical studies have provided insights into the redox properties and stability of these complexes. For instance, the iron(II) complex mentioned above displayed irreversible electrochemical behaviour, suggesting potential instability upon oxidation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)